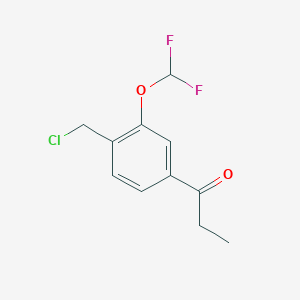
1-(4-(Chloromethyl)-3-(difluoromethoxy)phenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Chloromethyl)-3-(difluoromethoxy)phenyl)propan-1-one is an organic compound with the molecular formula C11H11ClF2O2 It is a derivative of propanone, featuring a chloromethyl group and a difluoromethoxy group attached to a phenyl ring
Méthodes De Préparation
The synthesis of 1-(4-(Chloromethyl)-3-(difluoromethoxy)phenyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloromethylphenol and difluoromethoxybenzene.
Reaction Conditions: The chloromethyl group is introduced through a chloromethylation reaction, often using formaldehyde and hydrochloric acid. The difluoromethoxy group is introduced via a nucleophilic substitution reaction using difluoromethyl ether.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. Catalysts and solvents may also be used to enhance the reaction efficiency.
Analyse Des Réactions Chimiques
1-(4-(Chloromethyl)-3-(difluoromethoxy)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.
Applications De Recherche Scientifique
1-(4-(Chloromethyl)-3-(difluoromethoxy)phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(4-(Chloromethyl)-3-(difluoromethoxy)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The exact pathways depend on the specific application and biological context. For example, in antimicrobial research, the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
Comparaison Avec Des Composés Similaires
1-(4-(Chloromethyl)-3-(difluoromethoxy)phenyl)propan-1-one can be compared with other similar compounds:
Similar Compounds: Examples include 1-(4-(Chloromethyl)-2-(difluoromethoxy)phenyl)propan-1-one and 1-(4-(Chloromethyl)-3-(trifluoromethoxy)phenyl)propan-1-one.
Uniqueness: The presence of the difluoromethoxy group and the specific substitution pattern on the phenyl ring make this compound unique
Propriétés
Formule moléculaire |
C11H11ClF2O2 |
|---|---|
Poids moléculaire |
248.65 g/mol |
Nom IUPAC |
1-[4-(chloromethyl)-3-(difluoromethoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C11H11ClF2O2/c1-2-9(15)7-3-4-8(6-12)10(5-7)16-11(13)14/h3-5,11H,2,6H2,1H3 |
Clé InChI |
SSABJSZKTHFOFI-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=CC(=C(C=C1)CCl)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


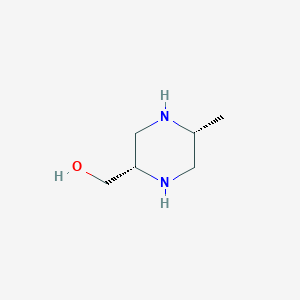
![3-Bromo-6-isopropyl-4-methyl-5-phenyl-pyrazolo[1,5-A]pyrimidin-7-one](/img/structure/B14035382.png)

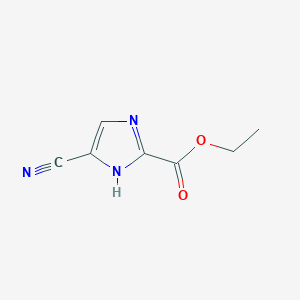
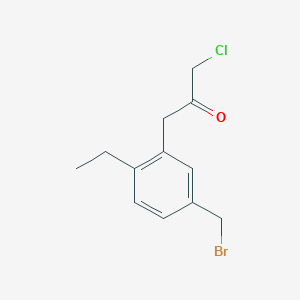
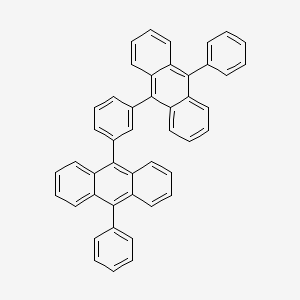


![Spiro[3.5]nonane-7-carbaldehyde](/img/structure/B14035435.png)

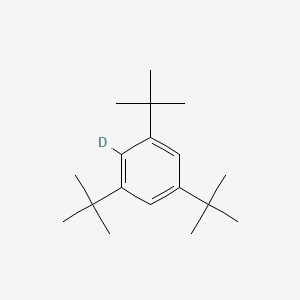

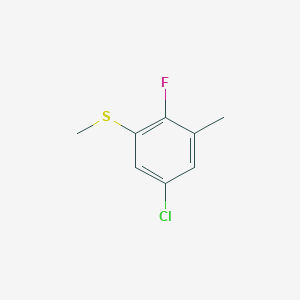
![6-Nitrospiro[benzo[b][1,4]oxazine-2,1'-cyclobutane]-3(4H)-thione](/img/structure/B14035469.png)
